molecular formula C10H11ClF3NO B13154718 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B13154718
M. Wt: 253.65 g/mol
InChI Key: BXICBEGHRKQLTP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with a molecular formula of C10H11ClF3NO It is a cyclopropane derivative with a trifluoromethoxyphenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted cyclopropane derivatives.

Scientific Research Applications

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in studies of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14;/h1-4,7-8H,5,14H2;1H

InChI Key

BXICBEGHRKQLTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl

Origin of Product

United States

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